4-amino-1H-indol-6-ol hydrochloride molecular weight and solubility profile
4-amino-1H-indol-6-ol hydrochloride molecular weight and solubility profile
Comprehensive Technical Guide: Molecular Weight and Solubility Profile of 4-Amino-1H-indol-6-ol Hydrochloride
Abstract
4-Amino-1H-indol-6-ol hydrochloride is a highly functionalized indole derivative serving as a critical building block in medicinal chemistry and drug discovery. Indole scaffolds are ubiquitous in pharmacology, often interacting with monoamine receptors and kinase active sites. This technical whitepaper provides an in-depth analysis of the physicochemical properties, precise molecular weight calculations, and the thermodynamic solubility profile of 4-amino-1H-indol-6-ol hydrochloride. Furthermore, it establishes field-proven, self-validating protocols for stock solution preparation and handling to ensure scientific integrity in downstream assays.
Physicochemical Properties & Molecular Weight Determination
The precise determination of molecular weight is paramount for accurate molarity calculations in pharmacological screening. 4-Amino-1H-indol-6-ol contains an electron-rich indole core substituted with an amino group at the C4 position and a hydroxyl group at the C6 position.
To enhance its stability and aqueous solubility, the compound is typically synthesized and isolated as a1[1].
Molecular Weight Calculation:
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Free Base Formula ( C8H8N2O ): The theoretical exact mass of the free base is approximately 148.16 g/mol .
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Hydrochloride Salt Formula ( C8H9ClN2O ): The addition of hydrochloric acid protonates the primary amine, yielding the hydrochloride salt.
Table 1: Quantitative Physicochemical Summary
| Property | Value |
| Chemical Name | 4-Amino-1H-indol-6-ol hydrochloride |
| CAS Registry Number | 1134321-85-9 |
| Molecular Formula | C8H9ClN2O |
| Molecular Weight | 184.62 g/mol |
| Appearance | Solid powder (typically off-white to tan due to oxidation sensitivity) |
| Hydrogen Bond Donors | 4 (-OH, -NH2, Indole NH) |
| Hydrogen Bond Acceptors | 2 (O, N) |
Solubility Profile & Thermodynamic Principles
The solubility of indole derivatives is governed by the delicate balance between the lipophilic aromatic core and the hydrophilic substituents.
Causality of the Hydrochloride Salt: Free base indoles often exhibit poor aqueous solubility due to high crystal lattice energy and lipophilicity. The conversion to a hydrochloride salt drastically reduces the lattice energy required for aqueous dissolution and introduces an ionic character that readily interacts with the dipole of water molecules. As demonstrated in analogous indole systems, 4 at physiological pH compared to their free base counterparts[4].
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Aqueous Solvents (Water, PBS pH 7.4): 4-Amino-1H-indol-6-ol hydrochloride is highly soluble in water due to the salt form and the presence of multiple hydrogen-bond donating groups[4]. However, in buffered solutions like PBS, the common ion effect (presence of chloride ions) might slightly depress maximum solubility compared to pure deionized water[4].
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Organic Solvents (DMSO, Ethanol): The compound retains excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), easily achieving concentrations up to 50-100 mM. DMSO effectively solvates both the lipophilic indole core and the polar functional groups.
Experimental Workflows & Protocols
Because 4-amino-1H-indol-6-ol hydrochloride possesses electron-donating groups (-OH, -NH2) on an already electron-rich indole ring, it is highly susceptible to auto-oxidation in solution, particularly in the presence of light, transition metals, or dissolved oxygen. The following self-validating protocol ensures the preparation of stable, high-fidelity stock solutions.
Protocol: Preparation of 10 mM in vitro Stock Solution (DMSO)
Objective: To prepare a sterile, oxidation-resistant 10 mM stock solution for biochemical assays.
Step 1: Gravimetric Measurement
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Equilibrate the sealed vial of 4-amino-1H-indol-6-ol hydrochloride to room temperature in a desiccator to prevent ambient moisture condensation.
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Weigh exactly 1.85 mg of the compound (representing 0.01 millimoles based on the 184.62 g/mol MW) using an analytical microbalance[2].
Step 2: Solvation and Homogenization
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Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity, stored under Argon). Causality: Anhydrous DMSO prevents premature hydrolysis or water-catalyzed degradation.
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Vortex the mixture for 30 seconds. If particulates remain, sonicate in a water bath for 2-3 minutes. Crucial: Maintain the sonication bath temperature below 30°C to prevent thermal degradation of the functionalized indole.
Step 3: Quality Control (QC) & Sterilization
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Visual QC: The solution should be completely transparent without Tyndall scattering when held against a light source.
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Filter the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is chemically inert and prevents non-specific binding of the lipophilic indole core, unlike standard PES or nylon filters.
Step 4: Storage and Aliquoting
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Aliquot the filtered solution into amber glass or opaque microcentrifuge tubes to prevent photo-oxidation.
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Purge the headspace of each tube with Argon gas before sealing.
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Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Workflow Visualization
The following diagram illustrates the logical workflow for solubility assessment and stock preparation, emphasizing the divergence between hydrophilic and lipophilic pathways and the critical QC checkpoints.
Standardized workflow for the solvation, quality control, and storage of indole hydrochlorides.
References
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Title: 4-AMINO-6-HYDROXYINDOLE HYDROCHLORIDE CAS#: 1134321-85-9 Source: chemwhat.com URL: [Link]
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Title: 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection | ACS Omega Source: acs.org URL: [Link]
